molecular formula C18H18N4O2 B2611695 1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone CAS No. 763126-06-3

1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone

Cat. No.: B2611695
CAS No.: 763126-06-3
M. Wt: 322.368
InChI Key: BFDVZGAYLBNQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone is a compound that features a methoxyphenyl group and a triazolyl aniline moiety linked by a propanone chain

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone typically involves the reaction of 4-methoxybenzaldehyde with 4-(1H-1,2,4-triazol-1-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The triazolyl group is known for its ability to form strong interactions with metal ions, which can be exploited in coordination chemistry and catalysis .

Comparison with Similar Compounds

Similar compounds include:

1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone is unique due to its specific combination of functional groups and the propanone linker, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-(1,2,4-triazol-1-yl)anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-24-17-8-2-14(3-9-17)18(23)10-11-20-15-4-6-16(7-5-15)22-13-19-12-21-22/h2-9,12-13,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDVZGAYLBNQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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